molecular formula C18H26N4O3 B5555947 (1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

カタログ番号 B5555947
分子量: 346.4 g/mol
InChIキー: GDFALNGHRGCCNO-LSDHHAIUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, specifically those derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, involves a combination of steps including esterification, conformational studies, and NMR spectroscopy (Fernández et al., 1995). These processes are crucial for ensuring the desired structural and pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds like 1,3-Diaxial Repulsionvs.π-Delocalization in the 7-Amino-2,4-diazabicyclo[3.3.1]nonan-3-one Skeleton has been studied using X-ray diffraction, highlighting significant repulsion between axial N-atoms and distortion in the cyclohexane chairs (Weber et al., 2001).

Chemical Reactions and Properties

The reactivity and properties of such compounds can be diverse. For instance, the synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrated its efficacy as a catalyst for various synthesis processes, indicating a wide range of chemical reactions (Khurana et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as their conformation in solution and their crystal structure, are typically studied using methods like NMR and X-ray diffraction. For example, esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol adopt a chair-chair conformation in CDCl3 solution, with N-substituents in equatorial positions (Izquierdo et al., 1989).

科学的研究の応用

Structural and Conformational Studies

Research has extensively explored the structural and conformational aspects of diazabicyclanones and similar compounds. A study by Gálvez et al. (1985) examined 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols, revealing their conformation in solution and the crystalline state. The ketones typically adopt a flattened chair-chair conformation, with variations observed in the crystalline form, indicating the significance of solvent polarity and intramolecular interactions in determining molecular conformation (Gálvez et al., 1985).

Pharmacological Potential

Several studies have synthesized and analyzed the pharmacological potential of derivatives from diazabicyclo[3.3.1]nonan-9-ol. Fernández et al. (1995) synthesized a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and used 1H and 13C NMR spectroscopy for structural analysis. This research indicates the potential of these compounds for further pharmacological exploration, particularly in exploring stereoelectronic effects that could influence biological activity (Fernández et al., 1995).

Novel Synthetic Pathways and Derivatives

Innovative synthetic pathways to create new derivatives of diazabicyclo[3.3.1]nonan-9-one have been reported, offering insights into creating compounds with potential bioactivity. For instance, the formation of 2-acetylpyridines from furo-oxazines suggests a methodology for constructing complex heterocyclic systems, potentially leading to new pharmacologically active molecules (Gilchrist et al., 1987).

Potential Applications in Drug Delivery Systems

Recent studies have also explored the use of diazabicyclo[3.3.1]nonane derivatives in designing stimulus-sensitive liposomal delivery systems. Veremeeva et al. (2021) demonstrated that derivatives could act as molecular switches, triggering the release of compounds from liposomes under specific conditions, such as pH changes. This suggests a promising avenue for targeted drug delivery applications, leveraging the unique structural properties of these compounds (Veremeeva et al., 2021).

特性

IUPAC Name

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c1-4-7-21-15-6-5-14(18(21)25)9-20(10-15)17(24)11-22-16(23)8-12(2)13(3)19-22/h8,14-15H,4-7,9-11H2,1-3H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFALNGHRGCCNO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CN3C(=O)C=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。